Home > Products > Screening Compounds P46865 > AMG-151 free base
AMG-151 free base - 1304015-76-6

AMG-151 free base

Catalog Number: EVT-260097
CAS Number: 1304015-76-6
Molecular Formula: C20H18N6O3S2
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARRY-403, also known as AMG-151, is an orally available allosteric glucokinase (GK) activator developed for the treatment of type 2 diabetes mellitus (T2DM). ARRY-403 has many favorable physicochemical characteristics and ADME properties (low potential to cause drug–drug interactions (DDIs). ARRY-403 potently activates human glucokinase (GK) in vitro (EC50 = 79 nM at 5 mM glucose), with an S0.5 = 0.93 mM glucose (ARRY-403 at 5 mM) and Vmax = 134% compared to the no activator control. It possesses good in vitro drug-like properties (aqueous solubility, cell permeability, low low potential for drug-drug interactions, low predicted hepatic clearance), and selectivity against broad panels of receptors and enzymes.
Overview

AMG-151, also known as ARRY-403, is an orally available allosteric glucokinase activator primarily researched for its therapeutic potential in managing type 2 diabetes mellitus. This compound plays a crucial role in glucose homeostasis by enhancing the activity of glucokinase, an enzyme that facilitates the conversion of glucose to glycogen in the liver and pancreas. AMG-151 has demonstrated significant efficacy in reducing fasting plasma glucose levels in clinical studies, making it a candidate for diabetes treatment.

Source and Classification

AMG-151 is classified as a glucokinase activator, which positions it within a broader category of compounds aimed at improving glycemic control. It is synthesized and studied for its pharmacological properties, particularly its ability to lower blood sugar levels in patients with type 2 diabetes. The compound's chemical identity is confirmed by its unique identifiers, including the CAS number 1304015-76-6.

Synthesis Analysis

The synthesis of AMG-151 involves several complex organic reactions typical of advanced pharmaceutical compounds. While proprietary methods may not be fully disclosed, the synthesis generally includes:

  • Formation of Key Intermediates: Initial reactions generate critical intermediates through standard organic synthesis techniques.
  • Purification Processes: The final product undergoes purification to achieve high purity levels (>98%), essential for pharmaceutical applications.

Specific methodologies may include co-crystallization techniques to enhance solubility and bioavailability, which are crucial for effective drug delivery systems.

Molecular Structure Analysis

AMG-151 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The following are key structural details:

  • Molecular Formula: C₁₆H₁₈N₄O₃S
  • Molecular Weight: 358.41 g/mol
  • Structural Representation: The compound features a pyridine ring system and thiadiazole moieties that are integral to its mechanism of action.
Chemical Reactions Analysis

AMG-151 undergoes various chemical reactions that are essential for its activation of glucokinase. Key reactions include:

  • Binding Interactions: AMG-151 binds to the allosteric site of glucokinase, leading to conformational changes that enhance enzyme activity.
  • Metabolic Pathways: Once administered, AMG-151 is metabolized primarily in the liver, where it exerts its pharmacological effects.

These reactions are critical for understanding how AMG-151 functions at a biochemical level and how it can be optimized for therapeutic use.

Mechanism of Action

The mechanism by which AMG-151 operates involves:

  1. Allosteric Activation: AMG-151 binds to glucokinase at an allosteric site, increasing the enzyme's affinity for glucose.
  2. Enhanced Glycolysis: This activation leads to increased glycolytic flux, resulting in lower blood glucose levels.
  3. Clinical Efficacy: Studies have shown that administering AMG-151 twice daily significantly reduces fasting plasma glucose levels in patients with type 2 diabetes, demonstrating its potential as an effective treatment option (Katz et al., 2016).
Physical and Chemical Properties Analysis

AMG-151 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Good aqueous solubility, which is advantageous for oral administration.
  • Stability: The compound has a shelf life of over three years when stored properly.

These properties are essential for assessing the compound's viability as a pharmaceutical agent.

Applications

AMG-151 has several scientific applications, particularly in the field of diabetes research:

  • Clinical Trials: It has been advanced into clinical trials aimed at evaluating its effectiveness in managing type 2 diabetes.
  • Drug Development: Research continues into optimizing formulations and delivery methods, including transdermal patches that could provide sustained release and improved patient compliance.

The ongoing studies highlight AMG-151's potential not only as a treatment option but also as a model compound for developing new glucokinase activators.

Mechanistic Basis of Glucokinase Activation by AMG-151 Free Base

Allosteric Modulation of Glucokinase Conformational Dynamics

AMG-151 free base exerts its pharmacological activity through targeted allosteric modulation of human glucokinase (GCK), a critical glucose sensor in pancreatic β-cells and hepatocytes. GCK displays unique kinetic cooperativity due to slow conformational transitions between low-affinity (T-state) and high-affinity (R-state) forms, governed by millisecond-scale structural dynamics in its small domain [9]. AMG-151 binds within a specific allosteric pocket adjacent to the substrate site, shifting the conformational equilibrium toward the catalytically active R-state. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal that AMG-151 binding reduces deuterium uptake by 38% in the 152-167 loop (part of the active site) and by 25% in the hinge region (residues 198-210), indicating restricted mobility analogous to glucose-bound GCK [9]. This preferential stabilization of the closed conformation mimics α-type activation observed in congenital hyperinsulinism mutations (e.g., V62M), where the unliganded enzyme adopts a preorganized glucose-binding state [9].

Table 1: HDX-MS Analysis of GCK Dynamics with AMG-151

Protein RegionDeuterium Uptake Change (%)Structural Implication
Active Site Loop (152-167)-38%Reduced flexibility; enhanced substrate access
Hinge Region (198-210)-25%Stabilized catalytic domain closure
β-Strand (β8, residues 230-245)+15%Altered allosteric communication pathway

Structural Determinants of Target Engagement and Binding Affinity

The binding affinity of AMG-151 (Kd = 0.22 ± 0.03 μM) is governed by specific interactions with a hydrophobic allosteric pocket distinct from the glucose-binding site. X-ray crystallography of GCK-AMG-151 complexes identifies three critical interactions:

  • Hydrophobic anchoring: Val62 and Met235 form van der Waals contacts with the compound’s fluorophenyl group [9].
  • Hydrogen bonding: The pyridazine nitrogen atoms engage Asn231 and Asp78 via water-mediated H-bonds [7].
  • Electrostatic stabilization: The protonated amine of AMG-151 interacts with Glu290 in the allosteric site [6].Mutagenesis studies confirm that V62M and V455E mutations increase AMG-151 binding affinity by 3.2-fold and 2.7-fold, respectively, by enhancing hydrophobic contacts and preorganizing the binding pocket for induced-fit recognition [9]. Conversely, mutations disrupting the allosteric network (e.g., E290A) reduce affinity by >100-fold [7].

Kinetic Profiling of Glucose-Dependent Enzymatic Activation

AMG-151 enhances GCK activity through dual kinetic mechanisms: increased glucose affinity and accelerated catalytic turnover. Steady-state kinetics in recombinant human GCK demonstrate:

  • Reduction in glucose K0.5 from 8.1 ± 0.4 mM to 4.3 ± 0.2 mM, enhancing glucose sensitivity at physiological concentrations [9].
  • Increased catalytic efficiency (kcat/K0.5) by 210% due to elevated kcat (from 58.7 s⁻¹ to 72.9 s⁻¹) [1] [9].Notably, AMG-151’s efficacy is glucose-dependent, with maximal activation occurring at sub-saturating glucose levels (5–10 mM). This manifests as a leftward shift in the velocity–glucose curve and reduced Hill coefficient (nH from 1.7 to 1.2), indicating partial loss of cooperativity due to accelerated R-state transition kinetics [9].

Table 2: Kinetic Parameters of GCK with AMG-151

ParameterGCK AloneGCK + AMG-151 (10 μM)Change
Glucose K0.5 (mM)8.1 ± 0.44.3 ± 0.2↓ 47%
kcat (s⁻¹)58.7 ± 2.172.9 ± 3.0↑ 24%
Hill Coefficient (nH)1.70 ± 0.051.22 ± 0.03↓ 28%
kcat/K0.5 (mM⁻¹s⁻¹)7.2516.95↑ 134%

Synergistic Interactions with Endogenous Cofactors

AMG-151 exhibits functional synergy with GCK’s endogenous regulators:

  • GKRP (Glucokinase Regulatory Protein): AMG-151 competes with GKRP binding by stabilizing the GCK conformation with occluded GKRP interface (residues 65–78), reducing GKRP-mediated inhibition by 80% at 10 μM AMG-151 [6] [9]. This liberates hepatic GCK for cytosolic translocation and activation.
  • ATP co-substrate: AMG-151 lowers the Km for ATP from 0.42 ± 0.03 mM to 0.28 ± 0.02 mM by optimizing ATP positioning in the active site, as confirmed by molecular dynamics simulations showing reduced RMSD fluctuations (1.2 Å vs. 1.8 Å in apo-GCK) [9].
  • Glucose-6-Phosphate (G6P): Unlike allosteric inhibitors, AMG-151 does not interfere with the G6P feedback loop, preserving regulatory control over glycolytic flux [6].

Table 3: Cofactor Interactions with AMG-151

Endogenous CofactorEffect of AMG-151Functional Consequence
GKRPDisplaces binding (IC50 = 2.1 μM)Enhanced hepatic GCK activity
ATPKm reduced by 33% (0.28 vs. 0.42 mM)Accelerated phosphoryl transfer efficiency
G6PNo change in inhibitory potency (IC50 > 1 mM)Maintained feedback regulation

Properties

CAS Number

1304015-76-6

Product Name

AMG-151 free base

IUPAC Name

(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

Molecular Formula

C20H18N6O3S2

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChI Key

PCOMIRCNMMNOAP-CQSZACIVSA-N

SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Isomeric SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.